Ammonium chloride

Vue d'ensemble

Description

Le chlorure d'ammonium est un composé inorganique de formule chimique NH₄Cl. Il s'agit d'un sel cristallin blanc, très soluble dans l'eau, formant une solution légèrement acide.

Méthodes De Préparation

Le chlorure d'ammonium peut être préparé selon plusieurs méthodes :

-

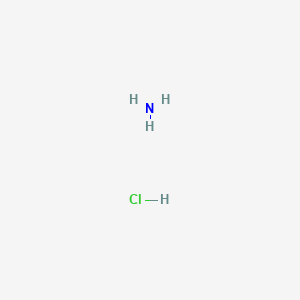

Réaction directe : Le chlorure d'ammonium est produit par la réaction directe de l'ammoniac (NH₃) avec le chlorure d'hydrogène (HCl) : [ \text{NH}3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]

-

Procédé Solvay : Il se forme également comme sous-produit dans le procédé Solvay de production de carbonate de sodium. Dans ce procédé, le dioxyde de carbone et l'ammoniac sont passés dans une solution saturée froide de chlorure de sodium : [ \text{CO}_2 + 2 \text{NH}_3 + 2 \text{NaCl} + \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 ]

-

Production industrielle : : Industriellement, le chlorure d'ammonium est produit par réaction de gaz ammoniac avec du gaz chlorure d'hydrogène ou par combinaison de sulfate d'ammonium et de chlorure de sodium dans une réaction qui produit du chlorure d'ammonium et du sulfate de sodium {_svg_1}.

Analyse Des Réactions Chimiques

Le chlorure d'ammonium subit plusieurs types de réactions chimiques :

-

Décomposition : Lors du chauffage, le chlorure d'ammonium se décompose en ammoniac et en chlorure d'hydrogène : [ \text{NH}4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]

-

Réaction avec les bases : Il réagit avec les bases fortes comme l'hydroxyde de sodium pour libérer du gaz ammoniac : [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

-

Réaction avec les carbonates : Le chlorure d'ammonium réagit avec les carbonates de métaux alcalins à des températures élevées, donnant de l'ammoniac et du chlorure de métal alcalin : [ 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} + 2 \text{NH}_3 ]

Applications de la recherche scientifique

Le chlorure d'ammonium a une large gamme d'applications dans la recherche scientifique :

-

Chimie : : Il est utilisé comme réactif dans les expériences de laboratoire pour créer des réactions chimiques spécifiques et pour déterminer les caractéristiques de divers composés {_svg_2}.

-

Biologie : Le chlorure d'ammonium est utilisé comme tampon en recherche biologique et comme source d'ammoniac pour les réactions chimiques. Il est également utilisé dans les solutions tampons de lyse ACK (ammonium-chlorure-potassium) .

-

Médecine : : En médecine, le chlorure d'ammonium est utilisé comme expectorant dans les sirops contre la toux en raison de son action irritante sur la muqueuse bronchique, ce qui facilite la production de fluide des voies respiratoires .

-

Industrie : : Il est largement utilisé dans les flux de galvanoplastie, d'étamage et de brasage pour éliminer les revêtements d'oxyde des métaux et améliorer l'adhérence des brasures . Il est également utilisé dans les engrais comme source d'azote et dans les piles sèches comme électrolyte .

Mécanisme d'action

Le chlorure d'ammonium augmente l'acidité en augmentant la concentration en ions hydrogène. Dans l'organisme, l'ion ammonium (NH₄⁺) joue un rôle crucial dans le maintien de l'équilibre acido-basique. Le rein utilise l'ammonium à la place du sodium pour se combiner aux anions fixes, en maintenant l'équilibre acido-basique, en particulier comme mécanisme compensatoire en acidose métabolique. Dans le foie, le chlorure d'ammonium est converti en urée, libérant des ions hydrogène et chlorure dans le liquide extracellulaire .

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Buffer Solutions

Ammonium chloride is commonly used in buffer solutions to maintain a stable pH during biochemical reactions. Its ability to act as a weak acid or base makes it particularly useful in biological experiments where pH fluctuations can affect outcomes .

1.2 Protein Purification

In protein chemistry, this compound is employed for salting out proteins from solution. By increasing the ionic strength of the solution, it promotes protein precipitation, allowing for the separation and purification of specific proteins from complex mixtures .

1.3 Cell Lysis

this compound is utilized to lyse cells in various biological studies. For instance, it has been effective in lysing human red blood cells for research on cellular components and interactions . This application is crucial for studies involving protein isolation and analysis.

1.4 Fixative Agent

In histology, this compound serves as a fixative for tissues and cells, preserving their structure for microscopic examination. This property is essential in preparing samples for detailed analysis in medical research .

1.5 Cooling Baths

The compound can create low-temperature cooling baths when dissolved in water, making it valuable in laboratory settings for temperature-sensitive experiments .

Medical Applications

2.1 Treatment of Metabolic Alkalosis

this compound acts as a systemic acidifier and is used in the treatment of severe metabolic alkalosis. It helps to correct acid-base imbalances by providing ammonium ions that are metabolized to urea, thereby increasing acidity in the body .

2.2 Expectorant in Cough Medicine

In pharmaceuticals, this compound is included as an expectorant in cough syrups, aiding in the relief of coughs by thinning mucus and promoting its expulsion from the respiratory tract .

Industrial Applications

3.1 Fertilizers

As a nitrogen source, this compound is widely used in fertilizers to enhance plant growth by providing essential nutrients . Its application helps improve soil fertility and crop yield.

3.2 Food Industry

In food processing, this compound serves as a food additive, particularly as a yeast nutrient in bread-making processes. It enhances fermentation and improves the quality of baked goods .

3.3 Metalwork

this compound is utilized as a flux in metalworking processes such as tinning and galvanizing. It helps clean metal surfaces and facilitates the bonding of metals during soldering operations .

Environmental Applications

4.1 CO₂ Capture

Recent studies have explored the use of this compound in capturing carbon dioxide (CO₂) from industrial emissions. The compound reacts with CO₂ to form bicarbonate precipitates, which can be further processed into useful materials like soda ash .

Case Studies

Mécanisme D'action

Ammonium chloride increases acidity by increasing the concentration of hydrogen ions. In the body, the ammonium ion (NH₄⁺) plays a crucial role in maintaining acid-base balance. The kidney uses ammonium in place of sodium to combine with fixed anions, maintaining acid-base balance, especially as a compensatory mechanism in metabolic acidosis. In the liver, this compound is converted into urea, liberating hydrogen and chloride ions into the extracellular fluid .

Comparaison Avec Des Composés Similaires

Le chlorure d'ammonium peut être comparé à d'autres sels d'ammonium tels que le fluorure d'ammonium, le bromure d'ammonium et l'iodure d'ammonium. Ces composés partagent des propriétés similaires mais diffèrent dans leurs applications spécifiques et leur réactivité :

Fluorure d'ammonium (NH₄F) : Utilisé dans la gravure du verre et comme conservateur du bois.

Bromure d'ammonium (NH₄Br) : Utilisé en photographie et comme ignifugeant.

Iodure d'ammonium (NH₄I) : Utilisé dans les produits chimiques photographiques et comme expectorant.

Le chlorure d'ammonium est unique par son utilisation extensive dans les engrais, les piles sèches et les flux de métallurgie, ce qui en fait un composé polyvalent et largement utilisé .

Activité Biologique

Ammonium chloride (NH₄Cl) is an inorganic compound with a variety of biological activities and applications in both clinical and laboratory settings. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a white crystalline salt that is highly soluble in water. It is commonly used in various industries, including pharmaceuticals, food processing, and as a laboratory reagent. Its biological activities are primarily attributed to its role in modulating pH levels, acting as an electrolyte, and influencing cellular processes.

- pH Modulation : this compound can decrease intracellular pH, which has been shown to affect various cellular processes including protein synthesis and mitochondrial function .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain pathogens, particularly when used in conjunction with other agents .

- Neurotransmission Effects : Studies have demonstrated that this compound influences neuronal excitability and synaptic vesicle release by altering calcium ion dynamics within neurons .

Antiviral Properties

A study highlighted the potential of this compound as an adjunctive treatment in COVID-19 patients. The addition of this compound to standard care resulted in a significant reduction in viral load and improved clinical outcomes compared to control groups .

| Outcome | This compound (N = 60) | Control (N = 60) | p-Value |

|---|---|---|---|

| All-cause mortality at 30 days | 10% | 3.3% | 0.195 |

| ICU admission requiring mechanical ventilation | 13.3% | 18.2% | 0.895 |

| Reduced viral load | Significant decrease | Not applicable | 0.014 |

Case Studies

- Intentional Ingestion : A case study documented severe gastrointestinal injuries following the intentional ingestion of a dilute this compound solution. The patient experienced significant morbidity, highlighting the potential hazards associated with high concentrations of this compound .

- Exercise Physiology : In a controlled study involving male Wistar rats, administration of this compound prior to exercise showed varied effects on muscle protein synthesis. While it inhibited myofibrillar protein synthesis in one muscle type, it enhanced mitochondrial protein synthesis in another, suggesting complex interactions depending on the physiological context .

Summary of Key Studies

- Antimicrobial Activity : this compound has been shown to inhibit the growth of certain bacteria and fungi, particularly when combined with other quaternary ammonium compounds (QACs). The effectiveness varies based on the chain length of the alkyl groups present in these compounds .

- Neurophysiological Effects : Research indicates that even low concentrations of this compound can lead to significant changes in neuronal activity, including alterations in synaptic vesicle dynamics and intracellular calcium levels .

Propriétés

Numéro CAS |

12125-02-9 |

|---|---|

Formule moléculaire |

ClH4N |

Poids moléculaire |

53.49 g/mol |

Nom IUPAC |

azanium;chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

Clé InChI |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

Impuretés |

Principal impurity is NaCl. |

SMILES |

[NH4+].[Cl-] |

SMILES canonique |

[NH4+].[Cl-] |

Point d'ébullition |

Sublimes (NIOSH, 2024) Sublimes 338 °C (sublimes) 520 °C sublimes |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder Colorless cubic crystals A white, fine or coarse, crystalline powder Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ |

Densité |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink 1.519 g/cu cm 1.5 g/cm³ 1.53 |

melting_point |

662 °F (Sublimes) (NIOSH, 2024) 520.1 (triple point; decomposes) 662 °F (sublimes) 662 °F (Sublimes) |

Key on ui other cas no. |

12125-02-9 54450-56-5 |

Description physique |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses. Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid Finely divided, odorless, white particulate dispersed in air; [NIOSH] ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. Finely divided, odorless, white particulate dispersed in air. |

Pictogrammes |

Irritant |

Numéros CAS associés |

54450-56-5 ((ammonium)HCl2)) 12125-02-9 (Parent) |

Durée de conservation |

Stable under recommended storage conditions. Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures. May volatize and condense on cool surfaces. |

Solubilité |

37 % (NIOSH, 2024) Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water In water, 39.5 g/100 g water at 25 °C Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol 28.3% (wt/wt) in water at 25 °C Soluble in liquid ammonia For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 28.3 37% |

Synonymes |

Ammonium Chloride; Amchlor; Ammoneric; Amoklor; Catalyst RD; Darammon; Darvan 20; Sal Ammoniac; Salammoniacus; Salmiac; Salmiacum |

Pression de vapeur |

1 mmHg at 321 °F (NIOSH, 2024) 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid) Vapor pressure, kPa at 160 °C: 0.13 1 mmHg at 321 °F (321 °F): 1 mmHg |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does ammonium chloride impact bone health?

A1: this compound ingestion can lead to decreased bone density, fat-free weight, total ash weight, and calcium content in the bone, inducing osteoporosis-like changes. [, ] This effect is likely related to chronic metabolic acidosis caused by this compound, which promotes the mobilization of alkali from the bone. []

Q2: Can this compound affect liver health?

A2: Research suggests that high levels of ammonium sulfate, a related compound, can increase the incidence of condemned livers due to liver abscesses in cattle. While this compound did not show the same effect in this study, further research is needed to fully understand its impact on liver health. []

Q3: What is the role of this compound in regulating intracellular pH and hormone release?

A3: this compound can increase intracellular pH (pHi) by 0.1 units. [] This increase in pHi has been shown to enhance both basal and growth hormone-releasing factor (GRF)-stimulated cyclic AMP (cAMP) and growth hormone (GH) release from rat anterior pituitary cells. [] This suggests a potential role for this compound in regulating hormone secretion.

Q4: How does this compound interact with human gastric cells?

A4: this compound, similar to ammonia, can inhibit the proliferation of human gastric cancer cells (HGC-27) in a dose-dependent manner. [] This growth inhibition is associated with S-phase accumulation in the cell cycle, suggesting that this compound interferes with DNA synthesis. []

Q5: Can this compound impact urea and glucose production in the liver?

A5: Infusion of this compound into sheep increased hepatic ammonia fixation and urea formation. [] Additionally, this compound was found to stimulate hepatic glucose release, likely through glycogenolysis, as indicated by hypoinsulinemia and potential adrenaline secretion. []

Q6: How effective is this compound in removing ammonia from wastewater?

A7: Electrolytic treatment of this compound-rich wastewater from rare earth carbonate precipitation effectively reduced this compound concentration by over 90%, highlighting its potential for wastewater treatment. [] This process also enables the recovery of valuable materials like ammonia water and ammonium bicarbonate. []

Q7: How does this compound contribute to the corrosion of galvanized steel in animal buildings?

A8: High humidity and ammonia emissions in animal buildings can lead to the formation of this compound. [] Research shows that atmospheres containing this compound, especially at high humidity levels, can accelerate the atmospheric corrosion of hot-dip-galvanized steel and zinc alloy-coated steel. []

Q8: Can this compound be used in the extraction of copper from ore?

A9: this compound solution has shown potential as an effective leaching agent for copper extraction from copper oxide ore. [] The leaching rate of copper increases with higher solution temperature, this compound concentration, stirring speed, and smaller average particle size of the ore. []

Q9: What is the role of this compound in the preparation of biodegradable cationic surfactants?

A10: Glycidyltriethylthis compound, a key intermediate in synthesizing biodegradable cationic surfactants, can be produced using this compound. [] The reaction involves epichlorohydrin and trimethylamine, with optimal conditions achieved at 25°C for 3 hours in acetone as a solvent. []

Q10: How does this compound influence the properties of nickel-based electroplated diamond bits?

A11: Adding this compound to a nickel plating bath increases cathodic polarization, refining the nickel crystal structure and improving the performance of nickel-based electroplated diamond bits used in drilling applications. []

Q11: Can this compound be used to prepare monosilane?

A12: A method utilizing magnesium silicide and this compound as raw materials in an anhydrous ammonia solvent has been developed for producing monosilane, a crucial material in manufacturing high-purity silicon products. []

Q12: How do cationic surfactants with this compound headgroups affect the wettability of polytetrafluoroethylene (PTFE)?

A13: Cationic surfactants with this compound headgroups can significantly alter the wettability of PTFE. [] The contact angle of aqueous surfactant solutions on PTFE decreases with increasing surfactant concentration, with branched-chain surfactants demonstrating lower contact angles and greater adhensional tension at the PTFE-water interface. []

Q13: Can this compound be used to modify the properties of silicone pressure-sensitive adhesives?

A15: Organically modified montmorillonites (OMMT) prepared using this compound salts, such as dimethyloctadecyl[3-trimethoxysilyl)propyl]this compound, are used as fillers in silicone pressure-sensitive adhesives (Si-PSA). [] These OMMT fillers enhance the thermal resistance of Si-PSA while maintaining good adhesion, cohesion, and tack. []

Q14: Is this compound used in the recovery of metallic zinc from industrial waste?

A16: this compound acts as an effective flux in the pyrometallurgical recovery of metallic zinc from galvanizing dust, a significant waste product. [] The recovery efficiency depends on factors like temperature, treatment time, and flux concentration, with optimal zinc recovery reaching 85%. []

Q15: How does this compound affect the stability and properties of polymers?

A17: this compound influences the properties of polymers like poly(acrylamide-co-diallyl dimethyl this compound) hydrogels. The presence of this compound during synthesis can affect the gel's equilibrium swelling ratios, glass-transition temperatures, mechanical properties, and response to electric fields. []

Q16: What are the environmental concerns associated with this compound wastewater?

A18: this compound wastewater, often generated from industrial processes, poses significant environmental risks due to its high chemical oxygen demand (COD) and ammonia content. [] These pollutants can contaminate water bodies, leading to eutrophication and harm to aquatic life.

Q17: What are the challenges in treating this compound wastewater?

A19: Effectively removing ammonia and reducing COD in this compound wastewater requires advanced treatment technologies, as conventional methods are often insufficient. [] Research focuses on developing innovative and sustainable treatment options for this type of industrial wastewater.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.